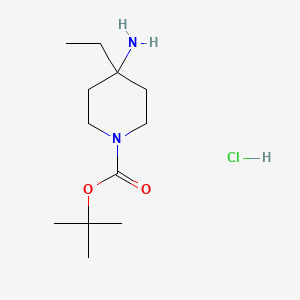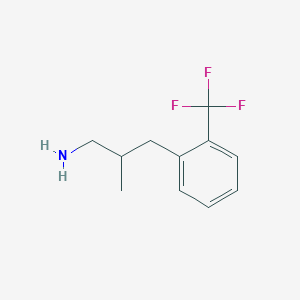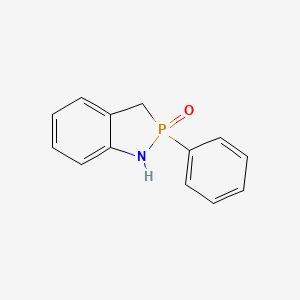![molecular formula C25H27NO4 B13481414 4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)
4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a butenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Butenyl Group: The butenyl group can be introduced via an alkylation reaction using a suitable butenyl halide.
Fmoc Protection: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the double bond in the butenyl group or reduce the carboxylic acid to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the Fmoc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butenyl group can yield epoxides, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its potential as a drug candidate or a building block for pharmaceuticals.
Industry: May be used in the production of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The Fmoc group is commonly used as a protecting group in peptide synthesis, indicating its role in stabilizing reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
4-(but-3-en-1-yl)piperidine-4-carboxylic acid: Lacks the Fmoc group, making it less stable in certain reactions.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid:
Uniqueness
The presence of both the butenyl group and the Fmoc protecting group makes 4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid unique. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H27NO4 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-but-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C25H27NO4/c1-2-3-12-25(23(27)28)13-15-26(16-14-25)24(29)30-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h2,4-11,22H,1,3,12-17H2,(H,27,28) |
InChI Key |
CYKLWPFZZIKBGS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


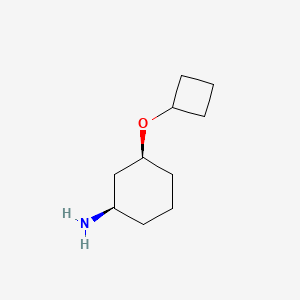
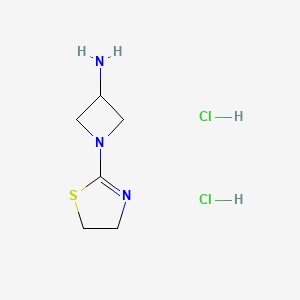
![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)
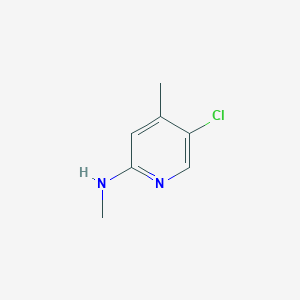

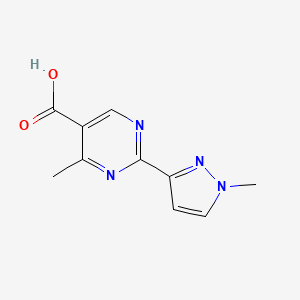
![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
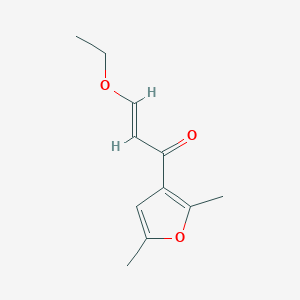
![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)
